molecular formula C9H12N2O4 B1461068 Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate CAS No. 954241-01-1

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

Cat. No.: B1461068
CAS No.: 954241-01-1
M. Wt: 212.2 g/mol
InChI Key: PZFXKDHJXBNUPU-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with hydroxyl groups at the 5 and 6 positions, an isopropyl group at the 2 position, and a methyl ester at the 4 position. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4,5,6-trihydroxypyrimidine with methanol in the presence of a dehydrating agent to form the desired methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 5,6-dioxo-2-isopropylpyrimidine-4-carboxylate.

    Reduction: Formation of 5,6-dihydro-2-isopropylpyrimidine-4-carboxylate.

    Substitution: Formation of 5,6-dihalo-2-isopropylpyrimidine-4-carboxylate derivatives.

Scientific Research Applications

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl groups at the 5 and 6 positions, as well as the isopropyl and methyl ester groups, contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of an isopropyl group at the 2 position.

    Methyl 5,6-dihydroxy-2-ethylpyrimidine-4-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group at the 2 position.

    Methyl 5,6-dihydroxy-2-propylpyrimidine-4-carboxylate: Similar structure but with a propyl group instead of an isopropyl group at the 2 position.

Uniqueness

Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate is unique due to the presence of the isopropyl group at the 2 position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4(2)7-10-5(9(14)15-3)6(12)8(13)11-7/h4,12H,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFXKDHJXBNUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C(=O)N1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715720
Record name Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954241-01-1
Record name Methyl 1,6-dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954241-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
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Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
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Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
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Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
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Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate
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Methyl 5,6-dihydroxy-2-isopropylpyrimidine-4-carboxylate

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